This compound is sourced from various chemical suppliers and databases, such as ChemicalBook and Carense. It is primarily utilized in dyeing processes and has applications in the textile industry due to its affinity for cotton fibers. Its classification as a dye intermediate highlights its importance in synthetic organic chemistry.
The synthesis of 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation reaction between 2,5-dimethoxyaniline and 3-hydroxy-2-carboxydibenzofuran. Key parameters in this synthesis include:
The precise conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is complex, featuring a dibenzofuran core linked to a carboxamide functional group. The structure can be represented using various notations:
COC1=CC(NC(=O)C2=CC3=C(C=C2O)C2=C(O3)C=CC=C2)=C(OC)C=C1
InChI=1S/C21H17NO5/c1-25-12-7-8-19(26-2)16(9-12)22-21(24)15-11-20-14(10-17(15)23)13-5-3-4-6-18(13)27-20/h3-11,23H,1-2H3,(H,22,24)...
The presence of multiple hydroxyl groups contributes to its solubility characteristics and reactivity in various chemical environments.
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- participates in several chemical reactions typical of amides and phenolic compounds:
These reactions are critical for modifying the compound for specific applications in dyeing and other chemical syntheses.
The mechanism of action for 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- primarily involves its interaction with substrates during dyeing processes. The hydroxyl groups enhance its reactivity by allowing hydrogen bonding with cellulose fibers in cotton textiles. This interaction facilitates better dye uptake and fixation on the fabric surface.
Additionally, the compound's aromatic structure contributes to its stability and lightfastness when used as a dye agent.
The physical and chemical properties of 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- are essential for understanding its behavior in various applications:
Property | Value |
---|---|
Melting Point | Approximately 217 °C |
Boiling Point | Predicted at 503.9 °C |
Density | Approximately 1.367 g/cm³ |
pKa | Approximately 8.41 |
Solubility | Insoluble in water; soluble in pyridine |
These properties indicate that while the compound is stable under normal conditions, it requires specific solvents for effective use in industrial applications.
3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: